4-Methylpiperidin-4-OL
Overview
Description
4-Methylpiperidin-4-OL is an organic compound with the chemical formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the piperidine ring. It is a white crystalline solid that is soluble in water and common organic solvents .
Mechanism of Action
Target of Action
It is known that piperidin-4-ol derivatives have been evaluated for potential treatment of hiv . Therefore, it can be inferred that 4-Methylpiperidin-4-OL may interact with similar targets.
Mode of Action
It has been suggested that the compound’s interaction with its targets could lead to strong in vitro antifungal and antibacterial properties . The presence of the this compound ring, which bears similarities to hydrogen in terms of steric requirements at enzyme receptor sites, contributes to an accelerated absorption rate due to its heightened lipid solubility .
Biochemical Pathways
It is known that piperidin-4-ol derivatives have been evaluated for their potential as treatments for hiv , suggesting that this compound may affect similar pathways.
Pharmacokinetics
It is known that the addition of this compound increases the molecule’s lipid solubility and speeds up absorption by increasing its rate of absorption .
Result of Action
It has been suggested that the compound has strong in vitro antifungal and antibacterial properties .
Action Environment
It is known that the compound’s lipid solubility and absorption rate can be influenced by the presence of the this compound ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylpiperidin-4-OL typically involves the reduction of 4-methyl-4-piperidone. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-4-piperidone
Reduction: Various reduced derivatives of this compound
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-Methylpiperidin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of dyes, fragrances, and surfactants.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Similar in structure but lacks the hydroxyl group.
4-Piperidinol: Similar but without the methyl group.
N-Methyl-4-piperidinol: Contains an additional methyl group on the nitrogen atom.
Uniqueness
4-Methylpiperidin-4-OL is unique due to the presence of both a hydroxyl group and a methyl group on the piperidine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
IUPAC Name |
4-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBLQEIODBBSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576304 | |
Record name | 4-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-68-1 | |
Record name | 4-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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